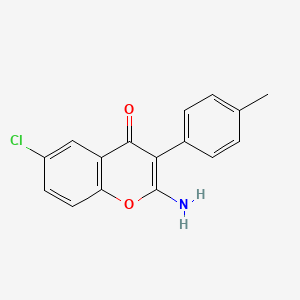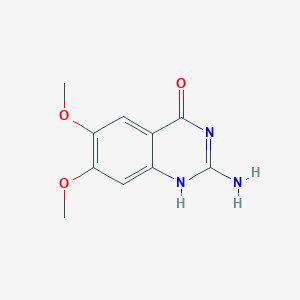![molecular formula C27H29N3O3 B7792296 N-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-L-phenylalanine](/img/structure/B7792296.png)
N-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-L-phenylalanine is a complex organic compound characterized by its intricate molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-L-phenylalanine typically involves multiple steps, starting with the reaction of diphenylmethylamine with piperazine to form the piperazine derivative. This intermediate is then reacted with L-phenylalanine under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH).
Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-L-phenylalanine is studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, contributing to the understanding of biological processes.
Medicine: This compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Wirkmechanismus
The mechanism by which N-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-L-phenylalanine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Vergleich Mit ähnlichen Verbindungen
N-{[4-(Diphenylmethyl)-1-piperazinyl]carbonyl}-L-leucine
Piperazine derivatives such as trimetazidine and ranolazine
Uniqueness: N-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-L-phenylalanine stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular architecture distinguishes it from other similar compounds.
Eigenschaften
IUPAC Name |
(2S)-2-[(4-benzhydrylpiperazine-1-carbonyl)amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c31-26(32)24(20-21-10-4-1-5-11-21)28-27(33)30-18-16-29(17-19-30)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24-25H,16-20H2,(H,28,33)(H,31,32)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHOYYCHUGPMJK-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[2-oxo-3-(thiophen-2-yl)-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B7792272.png)


![methyl (2S)-3-methyl-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]butanoate](/img/structure/B7792285.png)
![(5S)-3-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)imidazolidine-2,4-dione](/img/structure/B7792288.png)
![dimethyl N-[(furan-2-ylmethyl)carbamoyl]-L-glutamate](/img/structure/B7792291.png)
![2-amino-4-methyl-N-[(E)-naphthalen-1-ylmethylideneamino]-1,3-thiazole-5-carboxamide](/img/structure/B7792303.png)
![N-[2,6-bis(propan-2-yl)phenyl]-4-[1-(hydrazinecarbonyl)ethoxy]benzamide](/img/structure/B7792314.png)
![4-[(5-Chloro-2-methoxyphenyl)amino]-6-methoxyquinoline-3-carboxylic acid hydrochloride](/img/structure/B7792324.png)

